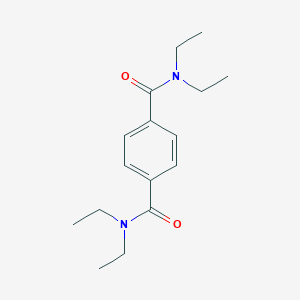

N,N,N',N'-Tetraethylterephthalamide

Übersicht

Beschreibung

N,N,N',N'-Tetraethylterephthalamide is a derivative of terephthalamide, which is a compound characterized by an aromatic core with amide functional groups. The tetraethyl variant implies that the nitrogen atoms in the amide groups are substituted with ethyl groups. This structural modification can influence the compound's physical, chemical, and interaction properties.

Synthesis Analysis

The synthesis of this compound is not directly described in the provided papers. However, analogous compounds, such as those discussed in the papers, are typically synthesized through the condensation of terephthalic acid or its derivatives with the appropriate amines—in this case, diethylamine. The process would likely involve activating the carboxylic acid groups to make them more reactive towards amine nucleophiles, possibly through the formation of acid chlorides or esters .

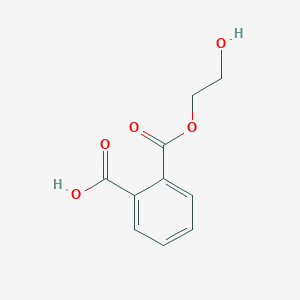

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit a planar aromatic ring with two amide groups attached at opposite ends. The ethyl substituents would add steric bulk, potentially affecting the rotation of the amide groups out of the plane of the aromatic ring. This is similar to the structures of other terephthaldiamides, where the amide groups are significantly rotated out of the central aromatic plane, and the carbonyl carbon may lie out of the aromatic ring plane .

Chemical Reactions Analysis

While specific reactions of this compound are not detailed in the provided papers, amides in general are known to participate in various chemical reactions. They can undergo nucleophilic acyl substitution, where the amide bond is cleaved by nucleophiles. They can also be involved in electron-donor-acceptor interactions, as seen with other aromatic compounds acting as weak electron acceptors . Additionally, the presence of the ethyl groups could influence the reactivity of the amide bond by providing steric hindrance.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethyl groups would likely increase the compound's hydrophobicity compared to unsubstituted terephthalamide. The electron-donating nature of the alkyl groups could also affect the electron density of the aromatic ring and the amide carbonyls, potentially altering the compound's ability to engage in hydrogen bonding and charge-transfer interactions . The molecular packing of such compounds tends to exploit weak hydrogen bonds like C-H···O and C-H···π interactions, which could be relevant for the compound's solid-state properties .

Wissenschaftliche Forschungsanwendungen

Polymer Modification and Applications :

- TATA has been studied for its role in modifying polypropylene (PP). It influences the crystallization kinetics and morphology of PP, acting as a heterogeneous nucleation agent and leading to the formation of β-PP. This modification not only shortens the crystallization time but also enhances the crystallization temperature of PP, affecting its mechanical properties (Shentu, Li, Gan, & Weng, 2007).

- Another study found that adding TATA to PP improves its impact strength, flexural strength, and modulus, although the tensile strength remains largely unchanged (Shentu, Li, & Weng, 2006).

Chemical Sensing and Environmental Applications :

- TATA has been utilized in the terephthalate dosimeter, a widely used tool in sonochemical studies for detecting hydroxyl radicals in aqueous solutions. This application is significant in environmental and chemical sensing contexts (Fang, Mark, & Sonntag, 1996).

Nanotechnology and Drug Delivery Systems :

- In the field of nanotechnology, TATA is a key component in the construction of Metal Organic Framework (MOF) based drug nanocarriers. Its quantification in various biological matrices is crucial for understanding its distribution and efficacy (Baati, Horcajada, David, Gref, Couvreur, & Serre, 2012).

Electronic and Optical Materials :

- TATA derivatives have been explored for their applications in electronic devices such as organic transistors. Their modifications affect the solubility, aggregation, and packing in solid-state devices, influencing their electronic properties (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

Crystallography and Material Science :

- The crystal structures of TATA derivatives like tetrabenzylterephthalamide have been determined, revealing complex packing involving various interactions. This knowledge aids in understanding the material properties of these compounds (Jones & Jones, 2011).

Eigenschaften

IUPAC Name |

1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-9-11-14(12-10-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSCSRXSQKTCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165497 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15394-30-6 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

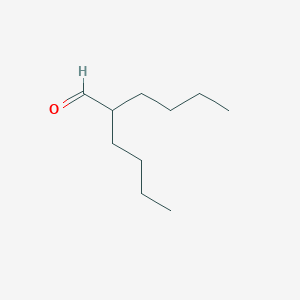

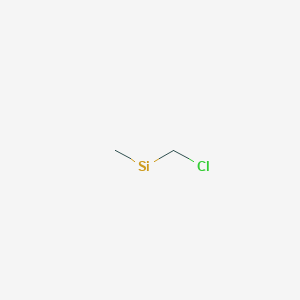

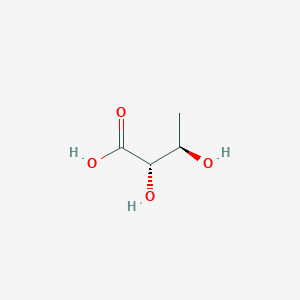

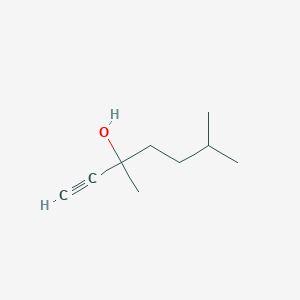

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)